molecular formula C40H47FN3O8Na B601601 Atorvastatin Impurity F CAS No. 1371615-56-3

Atorvastatin Impurity F

Cat. No. B601601
CAS RN: 1371615-56-3
M. Wt: 739.82
InChI Key:
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Description

Atorvastatin Impurity F, also known as Atorvastatin EP Impurity F, is a compound with the molecular formula C40H48FN3O8 and a molecular weight of 717.8 . Its chemical name is (3R,5R)-7-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanamido]-3,5-dihydroxyheptanoic acid .


Synthesis Analysis

The synthesis of Atorvastatin Impurity F involves an optimized ruthenium-mediated late-stage 18 F-deoxyfluorination . The defluoro-hydroxy precursor is produced via Paal-Knorr pyrrole synthesis and is followed by coordination of the phenol to a ruthenium complex . This process yields the labeling precursor in approximately 10% overall yield .


Molecular Structure Analysis

The molecular structure of Atorvastatin Impurity F includes a fluorophenyl group, a phenylcarbamoyl group, and a propan-2-yl group attached to a pyrrol ring . It also contains two hydroxyheptanamido groups .


Chemical Reactions Analysis

Atorvastatin Impurity F is known to degrade under acid and basic conditions . It exhibits first-order kinetic degradation under acid conditions, compared to zero-order kinetic degradation under basic conditions . This suggests that Atorvastatin Impurity F is less stable in acidic mediums .


Physical And Chemical Properties Analysis

Atorvastatin Impurity F is a white crystalline powder . It has a partition coefficient [log P (octanol/water)] of 6.36 and a dissociation constant (pKa) of 4.46 .

Scientific Research Applications

Analytical Method Development

Atorvastatin Impurity F is crucial for the development of analytical methods, particularly in High-Performance Liquid Chromatography (HPLC). Researchers have developed novel, fast, and simple HPLC methods for determining Atorvastatin and its impurities, including Impurity F, in pharmaceutical tablets . This involves creating a single sample preparation and chromatographic run, significantly reducing the time and mobile phase consumption compared to traditional methods.

Method Validation (AMV)

Impurity F is used in method validation processes to ensure the accuracy and reliability of analytical methods. It’s essential for Quality Control (QC) applications, particularly for Abbreviated New Drug Applications (ANDA) or during the commercial production of Atorvastatin . The impurity’s presence helps validate the selectivity, linearity, accuracy, and precision of the analytical methods.

Quality Control in Pharmaceutical Analysis

In the pharmaceutical industry, Atorvastatin Impurity F is used to supplement chromatographic techniques with mass detection for quality control. This enhances the detection and quantification of impurities, ensuring the safety and efficacy of Atorvastatin as a final drug product . Mass detection provides molecular weight information that aids in impurity identification, even at very low limits of detection.

Structural Characterization of Compounds

The structural characteristics of unknown compounds, including Atorvastatin Impurity F, can be explored through in-source fragmentation using mass detection. This approach provides a comprehensive solution for impurity analysis, allowing researchers to gain deeper insights into the structural characteristics of these compounds .

Pharmacological Research

Atorvastatin Impurity F can be used in pharmacological research to study the potential toxicological effects of impurities in drug formulations. Understanding these effects is crucial for assessing the safety profile of pharmaceutical products and ensuring patient safety .

Radiotracer Development for PET Imaging

There is potential for Atorvastatin Impurity F to be used in the development of radiotracers for Positron Emission Tomography (PET) imaging. This application could be particularly useful for assessing conditions such as atherosclerosis, where the affinity of the compound to specific enzymes like HMG-CoA reductase is of interest .

Safety and Hazards

Atorvastatin Impurity F may cause cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children and may have long-lasting harmful effects on aquatic life . It is recommended to handle it with appropriate safety measures, including the use of personal protective equipment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Atorvastatin Impurity F involves the conversion of Atorvastatin into the desired impurity through a series of chemical reactions.", "Starting Materials": [ "Atorvastatin", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methanol", "Water" ], "Reaction": [ "Atorvastatin is dissolved in a mixture of methanol and water.", "Sodium hydroxide is added to the solution to adjust the pH to 10-11.", "Hydrogen peroxide is added to the solution and the mixture is stirred for several hours.", "Acetic acid is added to the solution to adjust the pH to 4-5.", "The solution is filtered and the resulting solid is washed with water and dried.", "The solid is dissolved in a mixture of methanol and water.", "The solution is filtered and the resulting solid is washed with water and dried.", "The resulting solid is Atorvastatin Impurity F." ] }

CAS RN

1371615-56-3

Molecular Formula

C40H47FN3O8Na

Molecular Weight

739.82

Purity

> 95%

quantity

Milligrams-Grams

synonyms

(Amide Impurity) Sodium Salt

Origin of Product

United States

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